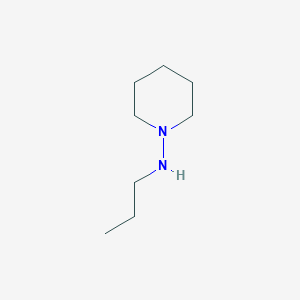

Piperidino-propylamine

Description

Contextualization within Amine Chemistry and Piperidine (B6355638) Scaffolds

Piperidino-propylamine, with the chemical formula C8H18N2, is classified as an amine, a family of organic compounds derived from ammonia (B1221849). ontosight.ai Specifically, it is a diamine, containing both a tertiary amine within the piperidine ring and a primary amine at the terminus of the propyl chain. This dual functionality contributes to its basic properties and its utility as a nucleophile in chemical reactions. ontosight.aicymitquimica.com The piperidine moiety itself is a six-membered heterocyclic ring containing one nitrogen atom, a structure that is prevalent in a vast number of pharmaceuticals and natural alkaloids. researchgate.netnih.gov The incorporation of the piperidine scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates. thieme-connect.comthieme-connect.com

Role as a Versatile Small Molecule Scaffold in Organic and Biological Synthesis

This compound functions as a crucial intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its bifunctional nature, possessing both a reactive primary amine and a sterically accessible tertiary amine, allows for a range of chemical transformations. The primary amine can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases, while the piperidine nitrogen can be involved in quaternization and other modifications. jocpr.com

This versatility makes this compound a valuable starting material in the creation of more complex molecular architectures. In the realm of medicinal chemistry, its derivatives have been explored for their potential as antihistamines, anesthetics, and agents targeting various biological receptors. ontosight.aiacs.org For instance, it has been used as a reactant in the synthesis of compounds that inhibit Botulinum neurotoxin serotype A light chain, as well as agents with activity against P. falciparum malaria and the Ebola filovirus. sigmaaldrich.com Furthermore, its structural motif is found in antagonists for the 5-HT3A and histamine (B1213489) H3 receptors. acs.orgsigmaaldrich.com

The compound's utility extends to the synthesis of non-pharmaceutical chemicals as well. It serves as a building block for agrochemicals, surfactants, and corrosion inhibitors. cymitquimica.comontosight.ai The ability to readily introduce the piperidino-propyl moiety into various molecular frameworks underscores its importance as a foundational scaffold in diverse areas of chemical synthesis.

Detailed Research Findings

The chemical and physical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18N2 | nih.gov |

| Molecular Weight | 142.24 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.aicymitquimica.com |

| Boiling Point | 84-86 °C at 15 mmHg | chemical-suppliers.eu |

| Density | 0.895 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.476 (n20/D) | sigmaaldrich.com |

| Solubility | Soluble in water and various organic solvents | cymitquimica.comontosight.ai |

The synthesis of this compound can be achieved through various established methods. One common route involves the reaction of piperidine with a suitable three-carbon synthon bearing a protected amine group, followed by deprotection. For example, the reaction of piperidine with 3-chloropropionitrile (B165592) followed by reduction of the nitrile group yields the desired product. Another approach is the reductive amination of a piperidine derivative. prepchem.com

The reactivity of this compound is central to its role as a synthetic building block. The primary amine group is a potent nucleophile, readily undergoing reactions with electrophiles. This allows for the straightforward introduction of the piperidino-propyl group onto other molecules. For example, it can be reacted with carboxylic acids or their derivatives to form amides, or with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. jocpr.com

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-propylpiperidin-1-amine |

InChI |

InChI=1S/C8H18N2/c1-2-6-9-10-7-4-3-5-8-10/h9H,2-8H2,1H3 |

InChI Key |

KSDFSCHZUIUUSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Piperidino Propylamine and Analogues

Established Synthetic Routes to Piperidino-propylamine

The synthesis of 3-(piperidin-1-yl)propan-1-amine (B1294436) is well-established, with the most common route being a two-step process. This process begins with the cyanoethylation of piperidine (B6355638), followed by the reduction of the resulting nitrile intermediate.

A typical synthesis involves the reaction of piperidine with acrylonitrile (B1666552). This reaction, a Michael addition, yields 3-(piperidin-1-yl)propanenitrile. researchgate.net The subsequent and final step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents. A common laboratory-scale method employs lithium aluminium hydride (LiAlH₄) in a solvent like diethyl ether. researchgate.net For industrial-scale production, catalytic hydrogenation is often preferred, utilizing catalysts such as Raney-Nickel or Raney-Cobalt under hydrogen pressure. google.com

Another versatile method for synthesizing amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org While not explicitly detailed for this compound in the provided context, this methodology is a fundamental strategy for creating C-N bonds and is widely applicable in amine synthesis. youtube.com

Table 1: Key Synthetic Reactions for this compound

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Cyanoethylation (Michael Addition) | Piperidine, Acrylonitrile | Methanol (solvent) | 3-(piperidin-1-yl)propanenitrile |

| 2 | Nitrile Reduction | 3-(piperidin-1-yl)propanenitrile | LiAlH₄ or Raney-Ni/H₂ | 3-(piperidin-1-yl)propan-1-amine |

This compound as an Organic Building Block

The bifunctional nature of 3-(piperidin-1-yl)propan-1-amine, possessing both a nucleophilic primary amine and a tertiary amine, makes it a highly useful building block for synthesizing more elaborate molecules.

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The primary amine group provides a reactive handle for forming amide, imine, or other linkages, effectively tethering the piperidinopropyl moiety to other molecular scaffolds. This strategy is employed in the creation of complex molecules where the piperidine group can influence properties such as solubility, basicity, and receptor binding affinity. For instance, benzamide (B126) derivatives with potential biological activity can be synthesized by coupling a substituted benzoic acid with a diamine like this compound. A representative reaction involves the amide bond formation between 4-amino-5-chloro-2-methoxybenzoic acid and the primary amine of a diamine to yield a complex benzamide structure. prepchem.com

The reactivity of the primary amine allows for the integration of the piperidinopropyl side chain into various heterocyclic systems. matrix-fine-chemicals.com Heterocyclic compounds are a cornerstone of medicinal chemistry, and methods to synthesize them are of significant interest. nahrainuniv.edu.iq For example, this compound can be used in the synthesis of quinazoline (B50416) and quinazolinone derivatives. nih.govsemanticscholar.orgijpca.org These syntheses often involve the condensation of the primary amine with a suitable precursor, leading to the formation of the heterocyclic ring system. The specific reaction could involve, for instance, the reaction of an anthranilic acid derivative with the amine to form a quinazolinone core, a reaction pathway common for this class of compounds. researchgate.net The Mannich reaction is another powerful tool for building complex structures, often involving the aminoalkylation of a substrate with an aldehyde and an amine, which can be used to introduce the piperidinopropyl group into various scaffolds. nih.govresearchgate.netoarjbp.com

Synthesis of this compound Derivatives and Analogues

Modifying the structure of 3-(piperidin-1-yl)propan-1-amine leads to the creation of derivatives and analogues with potentially altered physical, chemical, and biological properties. These modifications can be made to the aliphatic chain or the piperidine ring.

Analogues of this compound can be synthesized by altering the length of the aliphatic chain connecting the two nitrogen atoms or by substituting the piperidine ring.

Chain Length Modification: An analogue with a longer aliphatic chain, 4-(piperidin-1-yl)butan-1-amine, can be synthesized using a similar two-step process starting from the reaction of piperidine with 4-bromobutyronitrile, followed by reduction of the nitrile. researchgate.net

Ring Substitution: Introducing substituents onto the piperidine ring creates another class of analogues. For example, 3-(3-methylpiperidin-1-yl)propan-1-amine (B78171) is an analogue featuring a methyl group on the piperidine ring. nih.gov

N-Substitution: Analogues can also be prepared by modifying the primary amine. For instance, N-benzyl-1,3-propanediamine derivatives are synthesized and used as ligands in coordination chemistry. nih.gov

Table 2: Selected Analogues of this compound

| Compound Name | Structural Modification | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(piperidin-1-yl)propan-1-amine | Parent Compound | C₈H₁₈N₂ | 142.24 |

| 4-(piperidin-1-yl)butan-1-amine | Butyl chain instead of propyl | C₉H₂₀N₂ | 156.27 |

| 3-(3-methylpiperidin-1-yl)propan-1-amine | Methyl group on piperidine ring | C₉H₂₀N₂ | 156.27 |

| N-Benzylpropane-1,3-diamine | Benzyl group on primary amine | C₁₀H₁₆N₂ | 164.25 |

Diamine ligands are fundamental in the design of platinum-based coordination complexes, many of which have been investigated for their potential as anticancer agents. nih.govscholaris.ca Analogues of this compound, such as N-benzyl-1,3-propanediamine derivatives, serve as bidentate ligands that can coordinate to a platinum(II) center. nih.gov

The synthesis of these complexes is typically achieved by reacting the diamine ligand with a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in an aqueous solution. nih.govresearchgate.net The reaction involves the displacement of two chloride ligands from the platinum coordination sphere by the two nitrogen atoms of the diamine, resulting in a stable, square planar dichloroplatinum(II) complex. nih.gov These complexes are characterized using various spectroscopic techniques, including IR and NMR (¹H, ¹³C, and ¹⁹⁵Pt) spectroscopy, as well as elemental analysis. nih.govresearchgate.net Solid-phase synthesis techniques have also been developed to create libraries of dinuclear platinum complexes linked by diamines. universiteitleiden.nl

Modifications for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies typically involve systematic modifications of its three core components: the piperidine ring, the propylamine (B44156) linker, and the terminal primary amino group. These modifications allow researchers to probe the interactions of the molecule with its biological target and optimize properties like potency and selectivity. nih.govnih.gov

Common modifications to the piperidine ring include substitution at various positions. Introducing alkyl or aryl groups can explore steric tolerance and hydrophobic interactions within the target's binding pocket. nih.gov Replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402), can significantly alter biological activity by changing basicity and hydrogen bonding capacity. acs.org For example, in the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the replacement of a piperidine moiety with piperazine was a critical step in modulating receptor affinity. acs.org

The propylamine linker can be varied in length and rigidity. Shortening or lengthening the three-carbon chain affects the spatial orientation of the terminal amine relative to the piperidine ring, which is often crucial for optimal receptor engagement. Introducing conformational constraints, such as double bonds or cyclic elements within the linker, helps to map the bioactive conformation.

Modifications to the terminal primary amine are also common. Alkylation to form secondary or tertiary amines can influence basicity and lipophilicity. Acylation to form amides or substitution with other functional groups can introduce new interaction points, such as hydrogen bond donors or acceptors. In studies on NLRP3 inhibitors, a piperidin-4-yl scaffold was functionalized with various groups, including propanoyl and acetic acid residues, leading to compounds with varying abilities to inhibit pyroptosis and IL-1β release. nih.gov

The findings from these systematic modifications are crucial for designing new analogues with enhanced therapeutic potential.

Table 1: Examples of Modifications and Their Effects in SAR Studies

| Molecular Scaffold | Modification Site | Type of Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Piperidine-based scaffold | Piperidine Ring | Replacement with Piperazine | Modulated affinity for histamine H3 and sigma-1 receptors. | acs.org |

| 4β-Aryl-piperidine | C-3 Position | Bioisosteric replacement of an ester with an oxadiazole ring | Altered affinity and reuptake inhibition at DAT, NET, and 5HTT. | nih.gov |

| 3-Phenoxypropyl piperidine | Phenoxypropyl region | Various substitutions | Identification of potent and selective ORL1 receptor agonists. | nih.gov |

Mechanistic Aspects of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is key to predicting its reactivity and optimizing its use in synthesis. The compound features two distinct nucleophilic centers: a primary amine and a tertiary amine, leading to complex and interesting mechanistic pathways.

Nucleophilic Addition/Elimination Mechanisms

This compound readily participates in nucleophilic addition-elimination reactions, particularly with carbonyl compounds like acyl chlorides, anhydrides, and esters. savemyexams.comsavemyexams.com The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. chemistrysteps.comchemistrysteps.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the best leaving group (e.g., chloride from an acyl chloride). chemistrysteps.com

The primary amine is generally the more reactive site for this transformation due to lower steric hindrance compared to the tertiary piperidine nitrogen. The reaction mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the primary nitrogen atom attacks the carbonyl carbon, breaking the C=O π-bond and forming a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) group to a base, which could be another molecule of the amine.

Elimination: The lone pair on the oxygen atom reforms the C=O double bond, and the leaving group is expelled, resulting in the final N-acylated product.

This mechanism is fundamental to the formation of amides from this compound and is a cornerstone of its synthetic utility. savemyexams.com

SN2 Alkylation-Deprotonation Sequences

Both nitrogen atoms in this compound can act as nucleophiles in bimolecular nucleophilic substitution (SN2) reactions with alkyl halides. masterorganicchemistry.commasterorganicchemistry.com

Alkylation of the Primary Amine: The primary amine can attack an alkyl halide to form a secondary ammonium salt. This initial alkylation is followed by a rapid acid-base reaction where a base (often another molecule of the starting amine) deprotonates the ammonium salt to yield a neutral secondary amine. masterorganicchemistry.com This product, however, is often more nucleophilic than the starting primary amine, which can lead to further alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. This process is sometimes referred to as a "runaway train" of alkylation. masterorganicchemistry.com

Alkylation of the Tertiary Amine: The tertiary nitrogen of the piperidine ring can also undergo SN2 alkylation. This reaction directly forms a quaternary ammonium salt, which is a stable, charged species. This process is known as quaternization.

The sequence for the primary amine involves a distinct alkylation step followed by a deprotonation step to regenerate a potent nucleophile.

Regioselectivity and Proton Transfer Processes in Piperidinolysis

Piperidinolysis refers to the nucleophilic cleavage of a bond, typically an ester, by a piperidine derivative. For this compound, the question of regioselectivity arises: which nitrogen atom acts as the primary nucleophile? Due to reduced steric hindrance, the terminal primary amine is generally the more reactive nucleophile in these reactions compared to the tertiary piperidine nitrogen.

Mechanistic studies on the aminolysis of activated esters have revealed the critical role of proton transfer in catalysis. rsc.orgrsc.org In the reaction of primary amines with certain esters, kinetic evidence supports a 1,3-proton transfer mechanism. rsc.org A proton is shuttled from the attacking nucleophile to the leaving group, often facilitated by the solvent or another base molecule. masterorganicchemistry.com In the case of this compound, the reaction with an ester would involve the primary amine attacking the carbonyl carbon. The resulting tetrahedral intermediate can be stabilized by an intramolecular or intermolecular proton transfer, facilitating the expulsion of the alkoxy leaving group. The second amine group within the molecule or a second molecule of this compound can act as a base to accept the proton, thereby catalyzing the elimination step. nih.gov

Computational Analysis of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. acs.orgrsc.org For reactions involving molecules like this compound, computational analysis can provide insights that are difficult to obtain experimentally. researchgate.net

DFT calculations are used to:

Map Potential Energy Surfaces: Researchers can model the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.govresearchgate.net

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. Computational models can predict these barriers, allowing for comparison between different possible pathways. nih.gov

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution and orbital interactions, explaining why certain atoms are more reactive than others. rsc.org

Elucidate Reaction Mechanisms: By comparing the energy profiles of different potential mechanisms (e.g., stepwise vs. concerted), computational studies can determine the most likely reaction pathway. nih.gov For example, DFT has been used to study proton transfer pathways in propylamine and to investigate base-catalyzed reactions in N-chloro-piperidines. nih.gov

While specific DFT studies on this compound itself may be specialized, the principles derived from computational analyses of propylamine and piperidine derivatives are directly applicable to understanding its reaction pathways. acs.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(piperidin-1-yl)propan-1-amine |

| Piperidine |

| Piperazine |

| Acyl chloride |

| Ester |

| Amide |

| Quaternary ammonium salt |

| Methyl Salicylate (B1505791) |

| Phenyl Salicylate |

| N-chloro-piperidine |

| 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidine |

| 3-phenoxypropyl piperidine |

| 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| Acetic acid |

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the definitive structural analysis of piperidino-propylamine. A suite of one-dimensional and two-dimensional NMR experiments has been employed to assign all proton and carbon signals unambiguously and to probe the molecule's conformational and dynamic properties. ege.edu.tranadolu.edu.tr

The ¹H, ¹³C, and ¹⁵N NMR spectra of this compound have been reported and analyzed. ege.edu.tr The assignments were facilitated by a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR) experiments, providing a complete picture of the molecule's magnetic environments. ege.edu.tranadolu.edu.tr The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃ Data sourced from Şenyel M, Alver O, Parlak C. (2008). anadolu.edu.tr

| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| C2'/C6' | 56.7 | 2.34 | t |

| C3'/C5' | 26.3 | 1.54 | m |

| C4' | 24.4 | 1.41 | m |

| C1 | 59.9 | 2.41 | t |

| C2 | 30.1 | 1.54 | m |

| C3 | 40.5 | 2.73 | t |

| NH₂ | - | 1.27 | s (br) |

The ¹⁵N NMR spectrum shows two distinct signals corresponding to the two nitrogen atoms in the molecule, confirming their different chemical environments.

The magnitudes of one-bond (¹J(C, H)), two-bond (²J(C, H)), and three-bond (³J(C, H)) coupling constants have been determined to provide a precise structural elucidation. anadolu.edu.tr These constants offer valuable information about the connectivity and geometry of the molecule.

Table 2: Selected Carbon-Proton Coupling Constants (ⁿJ(C, H) in Hz) for this compound Data sourced from Şenyel M, Alver O, Parlak C. (2008). anadolu.edu.tr

| Coupling | Value (Hz) |

| ¹J(C1, H1) | 134.5 |

| ¹J(C2, H2) | 125.7 |

| ¹J(C3, H3) | 134.5 |

| ¹J(C2'/C6', H2'/H6') | 132.0 |

| ¹J(C3'/C5', H3'/H5') | 129.5 |

| ¹J(C4', H4') | 132.0 |

| ²J(C1, H2) | 4.9 |

| ²J(C2, H1) | 2.4 |

| ²J(C2, H3) | 2.4 |

| ³J(C1, H3) | 4.9 |

| ³J(C3, H1) | 4.9 |

A comprehensive analysis using various 2D NMR techniques was performed to confirm the structural assignments. ege.edu.tranadolu.edu.tr

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments were used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the carbon signals.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the coupling relationships between protons on adjacent carbons, mapping out the proton spin systems in both the piperidine (B6355638) ring and the propylamine (B44156) chain.

HETCOR (Heteronuclear Correlation): HETCOR experiments established the one-bond correlations between protons and the carbon atoms they are directly attached to, providing the basis for the definitive assignments listed in Table 1.

The influence of the solvent on the chemical shifts of this compound was investigated by comparing spectra recorded in chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO). anadolu.edu.tr Changes in chemical shifts upon varying the solvent can provide insights into solute-solvent interactions, such as hydrogen bonding. Significant solvent-induced shifts were observed, particularly for the protons attached to or near the nitrogen atoms, reflecting the different hydrogen-bonding capabilities and polarities of the solvents.

To investigate the molecular dynamics of this compound, ¹³C spin-lattice relaxation times (T₁) were measured. anadolu.edu.tr The T₁ values provide information about the mobility of different parts of the molecule. Shorter T₁ times generally indicate more restricted motion, while longer T₁ times suggest greater mobility.

Table 3: ¹³C T₁ Relaxation Times (in seconds) for this compound Data sourced from Şenyel M, Alver O, Parlak C. (2008). anadolu.edu.tr

| Carbon Atom | T₁ (s) |

| C2'/C6' | 0.81 |

| C3'/C5' | 0.82 |

| C4' | 0.83 |

| C1 | 0.80 |

| C2 | 0.82 |

| C3 | 0.81 |

The relatively uniform T₁ values across the carbon skeleton suggest that the molecule tumbles isotropically in solution, with no significant internal restrictions to the motion of the piperidine ring relative to the propylamine side chain. anadolu.edu.tr

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, has been used to study the characteristic vibrational modes of this compound. researchgate.net The experimental spectra were analyzed and assignments of the fundamental vibrational frequencies were made, supported by theoretical calculations.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound Data sourced from Şenyel M, Alver O, Parlak C. (2008). researchgate.net

| Frequency (cm⁻¹) | Assignment | Description |

| ~3360 | ν(N-H) | Asymmetric stretching of NH₂ group |

| ~3285 | ν(N-H) | Symmetric stretching of NH₂ group |

| ~2930 | ν(C-H) | Asymmetric stretching of CH₂ groups |

| ~2850 | ν(C-H) | Symmetric stretching of CH₂ groups |

| ~1595 | δ(N-H) | Scissoring/bending of NH₂ group |

| ~1450 | δ(C-H) | Scissoring/bending of CH₂ groups |

| ~1100 | ν(C-N) | C-N stretching vibrations |

The characteristic twin peaks in the 3300-3400 cm⁻¹ region of the IR spectrum are indicative of the primary amine (-NH₂) group. researchgate.net The various C-H and C-N stretching and bending modes provide a unique vibrational fingerprint for the molecule, confirming the presence of the piperidine and propylamine structural units. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound presents a detailed picture of its functional groups and their vibrational states. researchgate.netresearchgate.net Experimental studies, often coupled with theoretical density functional theory (DFT) calculations, have identified the characteristic absorption bands. The primary amine group (-NH2) is a prominent feature, exhibiting symmetric and asymmetric stretching vibrations.

Key vibrational bands observed in the FT-IR spectrum include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amine group are typically observed in the region of 3361 cm⁻¹ and 3284 cm⁻¹, respectively.

C-H Stretching: Multiple bands corresponding to the asymmetric and symmetric stretching of the CH2 groups in both the piperidine ring and the propyl chain appear in the 2935-2801 cm⁻¹ range.

N-H Scissoring: The scissoring (bending) vibration of the NH2 group is identified around 1603 cm⁻¹.

CH2 Scissoring: Vibrations corresponding to the bending of CH2 groups are found near 1468 cm⁻¹ and 1442 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bonds within the piperidine ring and the propyl chain gives rise to bands in the 1150-1000 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. The Raman spectrum of this compound is also characterized by distinct peaks that correspond to its structural components. researchgate.net This technique is highly sensitive to the vibrations of the carbon skeleton.

Key features in the Raman spectrum include:

C-H Stretching: Strong signals for C-H stretching are observed, mirroring the regions seen in FT-IR (around 2936-2853 cm⁻¹).

Ring Vibrations: The characteristic breathing and deformation modes of the piperidine ring are often more prominent in the Raman spectrum.

C-N Stretching: C-N stretching vibrations also produce identifiable signals.

Vibrational Mode Assignments and Analysis

Detailed assignment of the observed FT-IR and Raman bands is accomplished by comparing experimental data with frequencies calculated from quantum chemical models. researchgate.net The molecule, belonging to the Cs point group, has 78 normal vibrational modes. Analysis based on Potential Energy Distribution (PED) allows for the unambiguous assignment of each band to specific molecular motions, such as stretching (ν), bending/scissoring (δ), wagging (ω), twisting (τ), and rocking (ρ). For instance, the bands at 3361 cm⁻¹ (IR) and 3359 cm⁻¹ (Raman) are definitively assigned to the asymmetric stretching of the N-H bonds in the amine group, while a band near 854 cm⁻¹ in the Raman spectrum is characteristic of the piperidine ring's "breathing" mode. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound is an achiral molecule, it does not exhibit a CD signal. However, the application of CD and Vibrational Circular Dichroism (VCD) to chiral piperidine derivatives provides invaluable insight into the conformational preferences of the piperidine ring. rsc.orgacs.org

Studies on chiral substituted piperidines have shown that the piperidine ring predominantly adopts a chair conformation. acs.orgresearchgate.net CD and VCD spectra are extremely sensitive to the stereochemistry and the axial or equatorial orientation of substituents on this ring. acs.org For example, in analyses of related chiral piperidines, VCD combined with ab initio simulations has been used to conclusively determine the absolute configuration and confirm that substituents preferentially occupy equatorial positions to minimize steric hindrance. acs.orgresearchgate.net The sign of the Cotton effect in CD spectra of chiral piperidinols has been correlated with the helicity of the piperidine ring, allowing for conformational and configurational assignments. rsc.org This demonstrates that if a chiral center were introduced into the this compound structure, CD spectroscopy would be an essential tool for elucidating its three-dimensional structure in solution.

Mass Spectrometry (MS) for Adduct Formation and Characterization

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and structure of this compound and for studying its ability to form adducts. Under typical electrospray ionization (ESI) conditions in positive mode, the molecule readily forms a protonated adduct, [M+H]⁺. nih.gov

The study of piperidine-containing compounds in MS also reveals the formation of other types of adducts. For instance, piperidine moieties can be involved in the formation of stable adducts with reactive intermediates or trapping agents. rsc.org In metabolic studies of drugs containing a piperidine ring, unstable iminium ion intermediates have been trapped with cyanide, forming stable cyano adducts that can be detected and characterized by tandem mass spectrometry (LC-MS/MS). rsc.org The fragmentation pattern of these adducts provides structural information about the site of reactivity. Collision-induced dissociation (CID) experiments on protonated piperidine alkaloids show characteristic fragmentation pathways, such as the neutral loss of water, which helps in structural elucidation. nih.govscielo.br

Fluorescence Spectroscopy in Binding Studies

While this compound itself is not fluorescent, the piperidine moiety is often incorporated into larger fluorescent molecules to study binding interactions. Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand to a macromolecule, such as a protein or DNA. mdpi.comuniroma1.it

In a typical binding study, the intrinsic fluorescence of a protein, usually from its tryptophan or tyrosine residues, is monitored as a fluorescent ligand is added. mdpi.com If the ligand, such as a derivative of this compound, binds to the protein, it can cause a quenching (decrease) of the protein's fluorescence intensity. This quenching effect can be analyzed to determine key binding parameters, including the binding constant (Kb) and the number of binding sites. mdpi.com Conversely, some piperidine-containing complexes exhibit an increase in their own fluorescence emission upon binding to a target like DNA, a "switch-on" mechanism that can be used to quantify the binding affinity. uniroma1.it Furthermore, the fluorescence properties of piperidine-naphthalimide derivatives have been shown to be highly sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide information about the local environment of the molecule upon binding. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies of Piperidino Propylamine

Molecular Geometry and Conformational Analysis.

Equilibrium Structures and Rotational Constants

Computational studies, primarily utilizing Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have determined the optimized molecular geometry of Piperidino-propylamine in its ground state. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The equilibrium structure is characterized by the piperidine (B6355638) ring adopting a stable chair conformation. The propylamine (B44156) substituent is attached to the nitrogen atom of this ring. Theoretical calculations have established the precise bond distances between atoms (e.g., C-C, C-N, C-H, N-H) and the angles of these bonds relative to each other. While the optimized geometric parameters have been extensively calculated, specific values for the rotational constants (A, B, C) derived from this equilibrium structure are not prominently reported in the surveyed literature.

Table 1: Selected Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C1-C2 | 1.536 | C1-N1-C5 |

| N1-C6 | 1.467 | C2-C1-N1-C6 |

| C6-C7 | 1.534 | H1-N2-C8 |

| C8-N2 | 1.459 | N1-C6-C7-C8 |

Note: Atom numbering is based on standard chemical structure representations. Data is derived from theoretical calculations.

Prediction and Validation of Spectroscopic Parameters

Theoretical chemistry plays a crucial role in predicting and interpreting the spectroscopic characteristics of molecules like this compound.

Vibrational Wavenumbers and Spectral Assignments

The vibrational spectrum of this compound has been thoroughly investigated using computational methods. researchgate.net Theoretical calculations, particularly using DFT and Hartree-Fock methods, have been employed to compute the harmonic vibrational frequencies of the molecule's 78 fundamental modes of vibration. researchgate.net

These calculated wavenumbers are then correlated with experimental data obtained from FT-IR and Raman spectroscopy. This combined approach allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as the stretching, bending, scissoring, and wagging of various functional groups within the molecule. For instance, characteristic vibrations include the N-H stretching of the primary amine group, C-H stretching of the piperidine and propyl groups, and various skeletal vibrations. The strong correlation between the calculated and experimental data confirms the accuracy of the computational model. researchgate.net

Table 2: Sample Vibrational Mode Assignments for this compound

| Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 3435 | 3369 | NH₂ asymmetric stretching |

| 3358 | 3292 | NH₂ symmetric stretching |

| 3033 | 2933 | CH₂ asymmetric stretching |

| 1640 | 1595 | NH₂ scissoring |

| 1481 | 1442 | CH₂ scissoring |

Data represents a selection of modes and is based on DFT/B3LYP/6-311++G(d,p) calculations.

NMR Chemical Shieldings and Coupling Constants

The nuclear magnetic resonance (NMR) properties of this compound have been successfully predicted through computational means. anadolu.edu.trege.edu.tr Using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT (B3LYP/6-311++G(d,p)), researchers have calculated the ¹³C, ¹H, and ¹⁵N NMR chemical shifts. anadolu.edu.trege.edu.tr

These theoretical calculations provide isotropic magnetic shielding values for each nucleus, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). The results show a high degree of agreement with experimental NMR spectra, aiding in the precise assignment of signals to specific atoms within the molecule. anadolu.edu.trege.edu.tr Furthermore, theoretical methods have been used to calculate the spin-spin coupling constants (nJ(C, H)), providing deeper insight into the electronic structure and connectivity of the molecule. anadolu.edu.tr

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental (CDCl₃) | Calculated (GIAO/DFT) |

|---|---|---|

| C (Piperidine, adjacent to N) | 56.8 | 58.4 |

| C (Piperidine, beta to N) | 26.3 | 27.5 |

| C (Piperidine, gamma to N) | 24.5 | 25.1 |

| C (Propyl, adjacent to Piperidine-N) | 58.1 | 59.9 |

| C (Propyl, middle) | 23.3 | 24.0 |

| C (Propyl, adjacent to NH₂) | 40.4 | 41.8 |

Atom descriptions are generalized for clarity.

Electronic Structure and Reactivity Descriptors

Computational analysis of the frontier molecular orbitals (FMOs) and related electronic parameters provides a quantitative understanding of the chemical reactivity of this compound. researchgate.net

HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties derived from electronic structure calculations. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations have determined the energies of these frontier orbitals. The HOMO is primarily located on the piperidine ring and the propylamine nitrogen atoms, indicating these are the main sites for electron donation (nucleophilic centers). The LUMO is distributed more across the carbon skeleton. The calculated energy gap is a key parameter; a smaller gap generally implies higher reactivity.

Table 4: Calculated Frontier Orbital Energies and Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.99 |

| E(LUMO) | 0.87 |

| ΔE (Gap) | 6.86 |

Values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Chemical Potential, Hardness, and Electrophilicity Index

Based on the HOMO and LUMO energies, several global reactivity descriptors for this compound have been calculated. researchgate.net These parameters, rooted in conceptual DFT, quantify the molecule's reactive tendencies.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance of the molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Electrophilicity Index (ω): This global index quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment, indicating its capacity to act as an electrophile.

The calculated values for these descriptors suggest that this compound possesses a high degree of chemical reactivity. researchgate.net

Table 5: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -2.56 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.43 |

Fukui Function Analysis for Electrophilic Centers

Fukui function analysis, a key concept within Density Functional Theory (DFT), is a powerful tool for identifying the reactivity of different sites within a molecule. ias.ac.in It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. mdpi.com For identifying centers susceptible to an electrophilic attack, the relevant descriptor is the electrophilic Fukui function, denoted as f⁻. This function pinpoints nucleophilic sites in a molecule, which are prone to attack by electrophiles. nih.gov The calculation is based on the principle that the most reactive site for an electrophilic attack is the one from which an electron is most easily removed. researchgate.net

In the case of this compound, a Fukui function analysis would be employed to determine the most probable locations for interaction with electron-deficient species. The analysis involves calculating the electron densities of the neutral molecule (N), the cation (N-1, representing electron removal), and the anion (N+1, representing electron addition). mdpi.com The atoms with the highest calculated f⁻ values are predicted to be the most significant electrophilic centers. nih.gov

For this compound, the two nitrogen atoms—one within the piperidine ring and the other in the propylamine side chain—are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. A theoretical Fukui function analysis would likely confirm this, providing quantitative values to distinguish the relative nucleophilicity of these two sites and other atoms within the molecular structure.

Interactive Table 1: Illustrative Fukui Function (f⁻) Values for Electrophilic Centers in this compound

This table presents hypothetical data from a Fukui function analysis to illustrate how reactive sites are identified. Higher f⁻ values indicate a greater susceptibility to electrophilic attack.

| Atomic Center | Atom Type | Hypothetical f⁻ Value | Predicted Reactivity Rank |

| N1 | Piperidine Nitrogen | 0.285 | 1 |

| N2 | Propylamine Nitrogen | 0.250 | 2 |

| C2 | Carbon (alpha to N1) | 0.095 | 3 |

| C8 | Carbon (gamma to N2) | 0.070 | 4 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level. This technique is invaluable for exploring the dynamic nature of molecules, including conformational changes and interactions with their environment, which are often not apparent from static molecular models.

This compound is a flexible molecule possessing multiple rotatable bonds and a non-rigid ring system. MD simulations are ideally suited to explore its dynamic behavior and map its conformational landscape. nih.gov A key area of investigation would be the puckering of the piperidine ring. While crystal structures of similar compounds show a preference for a stable chair conformation, MD simulations can reveal the energetic barriers and timescales for transitions to other forms like boat or twist-boat conformations in solution. researchgate.netresearchgate.net

Another critical aspect is the flexibility of the propylamine side chain. The simulation would track the torsional or dihedral angles along the C-C and C-N bonds of this chain to identify the most populated rotameric states and the dynamics of interconversion between them. fu-berlin.de By analyzing the trajectory of the simulation, researchers can generate a conformational energy map, identifying low-energy, stable structures and the pathways that connect them. This provides a comprehensive understanding of the molecule's structural preferences and flexibility. nih.gov

Interactive Table 2: Key Dihedral Angles Monitored in MD Simulations of this compound

This table outlines the principal dihedral angles that would be analyzed during an MD simulation to characterize the conformational dynamics of the molecule.

| Dihedral Angle | Atoms Involved | Description |

| ω₁ | C6-N1-C2-C3 | Defines the puckering of the piperidine ring. |

| ω₂ | C5-C6-N1-C7 | Describes the orientation of the propyl chain relative to the ring. |

| ω₃ | N1-C7-C8-C9 | Characterizes the rotation of the propyl chain. |

| ω₄ | C7-C8-C9-N2 | Defines the orientation of the terminal amine group. |

To accurately model molecular interactions in a biological or chemical context, it is often crucial to include the surrounding solvent molecules explicitly in the simulation. nih.gov Explicit-solvent MD simulations surround the solute molecule (this compound) with a large number of individual solvent molecules, typically water, providing a more realistic representation of the system's environment. researchgate.net

These simulations are particularly important for understanding how this compound interacts with a polar solvent like water. The primary amine and the tertiary amine groups are capable of forming hydrogen bonds with water molecules, acting as both hydrogen bond acceptors (via the nitrogen lone pairs) and, in the case of the primary amine, a hydrogen bond donor. njit.edu

Analysis of explicit-solvent MD trajectories can quantify these interactions. Methods such as calculating the radial distribution function (RDF) of water molecules around the nitrogen atoms can reveal the structure and density of the solvation shells. Furthermore, a detailed hydrogen bond analysis can be performed to determine the average number of hydrogen bonds formed by each amine group, their lifetimes, and their geometric characteristics (e.g., donor-acceptor distances and angles). This provides critical insights into the molecule's solubility and its interaction profile in aqueous solution.

Interactive Table 3: Sample Hydrogen Bond Analysis from an Explicit-Solvent MD Simulation

This table shows example data from an analysis of hydrogen bonds between this compound and surrounding water molecules, averaged over a simulation trajectory.

| Interacting Group | Role | Average H-Bonds | Average Lifetime (ps) |

| Piperidine Nitrogen (N1) | H-Bond Acceptor | 1.1 | 2.5 |

| Propylamine Nitrogen (N2) | H-Bond Acceptor | 1.8 | 3.1 |

| Propylamine Amine (-NH₂) | H-Bond Donor | 1.5 | 2.8 |

Reactivity and Mechanistic Organic Chemistry Involving Piperidino Propylamine

General Principles of Amine Reactivity

Amines are organic derivatives of ammonia (B1221849) and, like ammonia, their chemistry is dominated by the lone pair of electrons on the nitrogen atom. This lone pair makes them both basic and nucleophilic. The reactivity of an amine is influenced by the number of alkyl groups attached to the nitrogen, as well as steric and electronic factors.

Piperidino-propylamine possesses two distinct amine functionalities:

A primary aliphatic amine (-NH₂): The terminal propyl chain has a primary amino group. Primary amines are typically good nucleophiles and can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. The presence of two hydrogen atoms on the nitrogen allows for the formation of stable products, such as amides and imines, after the initial nucleophilic attack.

A tertiary cyclic amine (the piperidine (B6355638) ring): The piperidine nitrogen is part of a saturated heterocyclic ring and is bonded to three carbon atoms. Tertiary amines are basic, but due to steric hindrance, they are generally poorer nucleophiles than primary or secondary amines for reactions involving attack at a carbon atom. youtube.com They can, however, be alkylated to form quaternary ammonium (B1175870) salts and can act as non-nucleophilic bases or catalysts.

In this compound, the primary amine is the more reactive site for nucleophilic attack on electrophilic carbons, while the tertiary amine primarily exhibits basic properties.

Nucleophilic Reactions of this compound

The nucleophilic character of the primary amino group in this compound drives its participation in several key organic reactions.

This compound readily reacts with acid chlorides in a nucleophilic acyl substitution reaction to form N-substituted amides. The primary amino group, being the more potent and sterically accessible nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. derpharmachemica.com

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion. This reaction produces hydrochloric acid (HCl) as a byproduct. For the reaction to proceed to completion, a base is typically added to neutralize the acid. derpharmachemica.com In the case of this compound, the tertiary amine of the piperidine ring can act as an internal acid scavenger. Alternatively, an external, non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is often used. nih.govsemanticscholar.org

General Reaction Scheme: C₅H₁₀N-(CH₂)₃-NH₂ + R-COCl → C₅H₁₀N-(CH₂)₃-NH-CO-R + HCl

This N-acylation is a crucial method for creating amide bonds, which are fundamental linkages in many biologically active compounds and synthetic materials. derpharmachemica.com The reaction is generally fast and exothermic. derpharmachemica.com

The reaction of this compound with alkyl halides is a classic example of a nucleophilic substitution (Sɴ2) reaction. youtube.comyoutube.com Both nitrogen atoms can potentially react, but the outcome depends on the reaction conditions and stoichiometry.

Alkylation of the Primary Amine: The primary amine can react with an alkyl halide to yield a secondary amine. However, this initial product is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt. youtube.com Achieving selective mono-alkylation can be challenging and often requires using a large excess of the amine. researchgate.net

Alkylation of the Tertiary Amine: The tertiary piperidine nitrogen can also attack an alkyl halide to form a quaternary ammonium salt. This process, known as quaternization, is generally feasible but may be slower than the alkylation of the primary amine due to greater steric hindrance.

The general procedure involves reacting the amine with an alkyl halide, often in the presence of a base to neutralize the hydrohalic acid formed. researchgate.net Bases like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can be employed. researchgate.netsemanticscholar.org

The primary amino group of this compound undergoes a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reaction is a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. libretexts.org

The mechanism is typically acid-catalyzed and involves several steps:

Nucleophilic Attack: The nitrogen of the primary amine attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product. libretexts.org

The reaction is reversible, and the imine can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; the reaction rate is often maximal around a pH of 5. libretexts.org The tertiary amine of the piperidine ring does not participate in this reaction. youtube.com

Mechanistic Studies of Specific Reactions

The mechanisms of reactions involving piperidine and its derivatives have been the subject of detailed kinetic and computational studies, providing insight into their reactivity.

Piperidinolysis refers to the nucleophilic substitution reaction where piperidine acts as the nucleophile to cleave a substrate molecule. These studies, while often using piperidine itself, provide a strong model for the reactivity of the piperidine moiety and related structures in nucleophilic reactions.

Kinetic studies of the piperidinolysis of various substrates, such as aryl ethers and esters, have elucidated the reaction mechanisms. For example, the reaction of aryl 1-(2,4-dinitronaphthyl) ethers with piperidine in dimethyl sulfoxide (B87167) follows a third-order kinetic profile. maxapress.com The proposed mechanism involves a rapid initial nucleophilic attack by piperidine on the ipso-carbon to form a zwitterionic intermediate. maxapress.com This is followed by a slow, rate-determining deprotonation of this intermediate by a second molecule of piperidine to form a Meisenheimer complex, a process known as specific base catalysis. maxapress.com

In the case of nucleophilic aromatic substitution (SɴAr) reactions of substituted N-methylpyridinium ions with piperidine in methanol, the reactions are first-order in the substrate but second-order in piperidine. nih.gov This suggests that the mechanism does not involve a rate-controlling addition of the nucleophile. Instead, the rate-determining step is the deprotonation of the addition intermediate by a second piperidine molecule, proceeding through a pre-association mechanism. nih.gov

Kinetic data from studies on the piperidinolysis of ionized phenyl salicylate (B1505791) in the presence of cationic nanoparticles also provide mechanistic insights. The reaction rates are influenced by the ability of counterions to displace the reactive species from the nanoparticle surface into the bulk aqueous phase. nih.govresearchgate.net

| Catalyst System | Rate Constant (kcat) (M-1s-1) |

|---|---|

| 15 mM CTABr / Na1 | 0.417 |

| 15 mM CTABr / Na21 | 0.488 |

| 15 mM CTABr / Na2 | 0.926 |

| 15 mM CTABr / Na22 | 0.891 |

These mechanistic studies highlight that the role of piperidine and its derivatives in nucleophilic substitution can be complex, often involving catalysis by a second amine molecule or significant influence from the reaction medium. maxapress.comnih.govrsc.org The combination of experimental kinetics and computational studies has been crucial in distinguishing between different possible reaction pathways. maxapress.com

Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful synthetic strategy for the construction of cyclic amines. This process involves the formation of an imine or iminium ion from a precursor molecule containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl), followed by its in-situ reduction to yield the cyclized amine. While the broader field of intramolecular reductive amination is well-documented, specific studies detailing the direct participation of a this compound moiety as the reacting functionality in such a cyclization are not extensively reported in publicly available literature.

However, the structural motif of this compound, possessing a primary amine at the terminus of a propyl chain attached to a piperidine ring, suggests its potential as a precursor for the synthesis of piperidine-fused or bridged bicyclic systems. For such a reaction to occur, the piperidine ring or a substituent on it would need to contain a carbonyl group or a masked carbonyl functionality. The primary amine of the propyl chain could then react intramolecularly with this carbonyl group to form a cyclic imine, which upon reduction, would lead to the corresponding saturated bicyclic amine. The general mechanism for such a hypothetical intramolecular reductive amination is illustrated below:

General Reaction Scheme:

The reaction is typically carried out in a one-pot fashion, where the formation of the imine and its reduction occur concurrently or sequentially without isolation of the intermediate. The choice of reducing agent is crucial to the success of this reaction, with milder reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) often being preferred as they can selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.org

Detailed research findings on specific substrates where the this compound scaffold undergoes this transformation, including reaction conditions and yields, are sparse. Further investigation into this area would be valuable for expanding the synthetic utility of this compound.

Proton Transfer Processes in Catalyzed Reactions

The dual basic sites of this compound—the tertiary amine of the piperidine ring and the primary propyl amine—suggest its potential to act as a proton shuttle or a bifunctional catalyst in reactions that are sensitive to proton transfer. The differing pKa values of the two amine groups could allow for a concerted or sequential proton abstraction and donation, facilitating reactions such as aldol (B89426) condensations, Knoevenagel condensations, or Michael additions.

Studies on piperidine-catalyzed reactions have shown that the formation of iminium and enolate ions are key steps, with proton transfer being a critical component of the catalytic cycle. acs.org For example, in the Knoevenagel condensation between a carbonyl compound and an active methylene (B1212753) compound, a base is required to generate the carbanion from the active methylene compound. This compound could fulfill this role, and the subsequent steps of the reaction would involve a series of proton transfers.

Kinetic and Thermodynamic Parameters of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are essential for understanding its reactivity and for optimizing reaction conditions. However, a comprehensive dataset of these parameters is not available in the current literature. We can, however, draw analogies from studies on simpler, related compounds such as piperidine.

The thermodynamic properties of piperidine in aqueous solution, such as excess molar enthalpy and volume of mixing, have been studied, providing insights into the hydrogen bonding interactions with water. researchgate.net These interactions would be more complex for this compound due to the presence of the additional primary amine group.

Kinetic studies of piperidine in various reactions, such as proton transfer and nucleophilic substitution, have provided rate constants and activation parameters. For example, the rate constants for the deprotonation of carbon acids by piperidine have been measured in different solvent systems. acs.org The rate of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has also been investigated, revealing the free energy barrier of the reaction. acs.org

For this compound, the presence of two basic centers would complicate the kinetics, potentially leading to multiple reaction pathways with different rate constants. The determination of the kinetic and thermodynamic parameters for reactions specifically involving this compound would require dedicated experimental studies, such as stopped-flow spectrophotometry, NMR lineshape analysis, or calorimetry.

Table of Kinetic and Thermodynamic Data for Related Compounds:

| Compound | Parameter | Value | Conditions | Reference |

| Piperidine | Enthalpy of Vaporization (ΔvapH) | 44.56 ± 0.21 kJ/mol | 298.15 K | nist.gov |

| Piperidine | Standard Molar Entropy (S°gas) | 316.7 ± 2.1 J/mol·K | 298.15 K | nist.gov |

| Piperidine | pKa of Conjugate Acid | 11.12 | 25 °C in H2O | wikipedia.org |

| Piperidine | Rate of Reaction with 1,3,5-trinitrobenzene | Varies with solvent | DMSO, DMSO-H2O | rsc.org |

This table provides a baseline for the expected thermodynamic and kinetic behavior of the piperidine moiety within this compound. However, it is crucial to note that the propylamino substituent will significantly modulate these properties.

Role As a Molecular Building Block and in Scaffold Design

Versatility as a Starting Material in Organic Synthesis

Piperidino-propylamine, also known as 1-(3-aminopropyl)piperidine, serves as a readily available and versatile building block in a multitude of organic syntheses. sigmaaldrich.com Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, making it a key intermediate in the construction of more complex molecular architectures.

The synthesis of this compound itself can be achieved through methods such as the reaction of piperidine (B6355638) with acrylonitrile (B1666552) followed by reduction. researchgate.net This straightforward accessibility enhances its utility as a starting material. For instance, it is a reactant in the synthesis of chemotypes that show inhibitory activity against various biological targets, including Botulinum neurotoxin serotype A light chain, P. falciparum malaria, and Ebola filovirus. sigmaaldrich.com Furthermore, it has been utilized in the creation of membrane-targeting antibiotics and antagonists for 5-HT3A and histamine (B1213489) H3 receptors. sigmaaldrich.com Its role extends to the synthesis of berberine (B55584) derivatives designed for the stabilization of G-quadruplex DNA, highlighting its importance in the development of potential anticancer agents. sigmaaldrich.com The intramolecular hydroamination of vinylarenes containing a 3-aminopropyl group can also be employed to synthesize piperidine derivatives, showcasing another synthetic route that leverages this versatile amine. organic-chemistry.org

Scaffold for Design of Novel Chemical Entities

The this compound framework is a well-established scaffold in drug discovery, providing a robust platform for the design of novel chemical entities with a wide array of pharmacological activities. The piperidine ring can be functionalized to modulate physicochemical properties such as lipophilicity and basicity, while the propylamine (B44156) linker offers flexibility and appropriate spacing to interact with biological targets. nih.gov

In the design of selective G-quadruplex DNA stabilizers, the this compound moiety has been successfully incorporated as a side chain. Novel pyridine (B92270) bis-quinazoline derivatives featuring propylamine linkers have been synthesized and evaluated for their ability to bind and stabilize G-quadruplex DNA structures, which are promising targets in cancer therapy. The synthesis involves a multi-step sequence to construct the core bis-quinazoline scaffold, followed by the introduction of various amine side chains, including the this compound group. Biophysical studies have demonstrated that the presence and nature of these aliphatic amine side chains are critical for potent G4 stabilization. Derivatives with propylamine linkers have shown superior performance in these studies.

The piperidine ring, a core component of this compound, is a fundamental scaffold in the synthesis of piperidinone and pyrrolidinone derivatives. nih.gov These heterocyclic cores are prevalent in a vast number of biologically active compounds. Synthetic strategies to access these structures are numerous and include hydrogenation of pyridine derivatives, intramolecular cyclization reactions, and multicomponent reactions. nih.govnih.gov For example, the reduction of pyridine rings can be modulated to yield piperidinones. nih.gov While not always starting directly from this compound, these synthetic routes highlight the importance of the piperidine and related saturated heterocyclic systems in medicinal chemistry. The functionalization of the piperidinone or pyrrolidinone core can include the introduction of a propylamine side chain to mimic the structure of this compound, thereby exploring its contribution to biological activity in different molecular contexts. nih.govnih.gov

Table 1: Cytotoxicity of trans-Platinum(II) Complexes with Piperidinopiperidine Ligands

| Compound | Ovarian Cancer Cell Line IC50 (µM) | Colon Cancer Cell Line IC50 (µM) |

| trans-[PtCl2(NH3)(pip-pip)]·HCl | Varies (more potent than cisplatin (B142131) in resistant lines) | Slightly less potent than cisplatin |

| trans-[PtCl2(NBA)(pip-pip)]·HCl | Data not specified | Data not specified |

| Cisplatin | Varies | Varies |

Data synthesized from research findings. nih.gov The specific IC50 values vary across different cell lines and are presented here in a comparative manner.

The piperidine and piperazine (B1678402) rings are privileged scaffolds in the design of ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.govnih.govacs.orgmdpi.comnih.gov Structure-activity relationship studies have shown that N-phenylpiperazine and related piperidine analogues can be modified to achieve high affinity and selectivity for the D3 receptor over the D2 receptor. acs.orgmdpi.comnih.gov The design of these ligands often involves a "bitopic" approach, where a primary pharmacophore binds to the orthosteric site of the receptor, and a secondary pharmacophore, connected by a linker, interacts with a less conserved secondary binding pocket. nih.govacs.org The propylamine portion of this compound can serve as this flexible linker. By varying the substituents on the piperidine ring and the nature of the aromatic group attached to the propylamine chain, researchers can fine-tune the binding affinity and functional activity of these compounds at dopamine receptors. nih.govnih.gov

Table 2: Key Structural Components in the Design of Dopamine Receptor Ligands

| Structural Component | Role in Ligand Design |

| Piperidine/Piperazine Ring | Core scaffold, interacts with the orthosteric binding site. nih.govacs.org |

| Propylamine Linker | Provides flexibility and optimal spacing to reach secondary binding pockets. nih.gov |

| Aromatic "Head Group" | Interacts with the primary pharmacophore binding site. acs.org |

| Aromatic "Tail Group" | Interacts with the secondary, less conserved binding pocket, influencing selectivity. acs.org |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for guiding the design of more potent and selective compounds. nih.govresearchgate.netnih.goveurekaselect.com For derivatives of this compound, SAR studies have provided valuable insights into the molecular features that govern their interactions with various biological targets.

Key molecular design principles derived from SAR studies of piperidine and piperazine-containing compounds include:

Substitution on the Piperidine Ring: Modifications to the piperidine ring can significantly impact a compound's affinity and selectivity for its target. For instance, in the context of dopamine receptor ligands, specific substitution patterns on the piperidine ring can enhance selectivity for the D3 over the D2 receptor. nih.gov

Nature of the Linker: The length and flexibility of the linker connecting the piperidine ring to another pharmacophore are critical. The three-carbon propylamine chain appears to be optimal for spanning the distance between different binding sites in some receptors. nih.gov

Aromatic Group Modifications: Altering the substituents on the aromatic portion of the molecule can dramatically affect biological activity. In the design of pyridine bis-quinazoline derivatives, for example, the nature of the amine side chain, including the this compound moiety, is a key determinant of G-quadruplex DNA stabilization. In dopamine receptor ligands, substitutions on the phenyl ring of N-phenylpiperazine analogues influence both affinity and selectivity. acs.org

By systematically modifying these structural elements and evaluating the resulting changes in biological activity, medicinal chemists can develop a deeper understanding of the pharmacophore and design new molecules with improved therapeutic potential.

Impact of Linker Length and Side-Chain Composition

The structural characteristics of the linker and the nature of the side-chains attached to the core scaffold are critical determinants of a molecule's pharmacological profile. In derivatives of this compound, both the three-carbon (propyl) linker and the substituents on the piperidine ring and the terminal amine play a pivotal role in modulating biological activity.

The length of the linker connecting the piperidine ring to another pharmacophoric group is crucial for establishing the optimal distance and geometry for receptor binding. While the core structure specifies a propylamine linker, variations can significantly impact efficacy. A shorter or longer chain could alter the molecule's ability to span the distance between binding sites within a receptor, potentially leading to a decrease or complete loss of activity.

The composition of side-chains has a profound effect on the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity. For instance, in a study of bis-3-chloropiperidines connected by a lysine (B10760008) linker, the introduction of aromatic groups into the side chain of the linker was shown to have a significant impact on DNA alkylating activity. nih.govresearchgate.net This highlights how modifications to a side chain, even one that is part of a linker, can directly influence the compound's biological action. nih.govresearchgate.net

Similarly, in the design of piperine (B192125) derivatives, modifications to the side chain by replacing the piperidine moiety with various amino acid esters and substituted anilines led to significant differences in their agonistic activity on the PPARγ receptor. dovepress.com This underscores the principle that side-chain composition is a key factor in determining the biological effects of piperidine-containing scaffolds.

Table 1: Influence of Side-Chain Modifications on Biological Activity

| Scaffold/Series | Modification | Observed Impact |

|---|---|---|

| Bis-3-chloropiperidines | Introduction of aromatic groups in the lysine linker side chain | Significant impact on DNA alkylating activity nih.govresearchgate.net |

| Piperine Derivatives | Replacement of piperidine with amino acid esters | Altered agonistic activity on PPARγ receptor dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. These models are invaluable in drug design for predicting the activity of novel molecules and for guiding the synthesis of more potent and selective compounds.

A QSAR study was conducted on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, which share the core this compound structure, to understand their binding affinity to the CCR5 receptor. nih.gov The study utilized the Hansch analysis, a linear free-energy related model, to correlate the binding affinity with various physicochemical parameters of the substituents on the phenyl ring. The parameters included hydrophobicity (π), electronic effects (Hammett sigma, σ), and steric properties (molar refractivity, STERIMOL values). nih.gov

The analysis revealed several key insights into the structure-activity relationship:

Lipophilicity: The model indicated the importance of lipophilicity for the binding affinity of these compounds. nih.gov

Electronic Effects: Electron-donating substituents on the phenyl ring were found to be favorable for higher binding affinity. nih.gov

Charge Distribution: A Molecular Shape Analysis (MSA) derived model, which showed excellent statistical quality, highlighted the importance of the relative negative charge (RNCG). Substituents with a high RNCG value demonstrated greater binding affinity. nih.gov Conversely, a high relative negative charge surface area (RNCS) was detrimental to the activity. nih.gov

Surface Area: The study also found that substituents with higher fractional charged partial surface area (JursFPSA_2) values, such as the N-methylsulfonylpiperidin-4-yl group, had better binding affinity. nih.gov

These models were rigorously validated using leave-one-out and other cross-validation techniques, confirming their statistical robustness and predictive power. nih.gov The findings from this QSAR study provide a clear framework for optimizing the 3-(4-benzylpiperidin-1-yl)propylamine scaffold to develop more potent CCR5 antagonists.

Table 2: Key Parameters in the QSAR Model of 3-(4-benzylpiperidin-1-yl)propylamine Derivatives

| Physicochemical Parameter | Descriptor(s) | Impact on CCR5 Binding Affinity |

|---|---|---|

| Hydrophobicity | π | Important for affinity nih.gov |

| Electronic Properties | Hammett sigma (σ) | Electron-donating substituents are favorable nih.gov |

| Steric Properties | Molar Refractivity, STERIMOL | Contributes to the overall model |

| Charge | Relative Negative Charge (RNCG) | High RNCG value increases affinity nih.gov |

| Surface Area | Relative Negative Charge Surface Area (RNCS) | Detrimental to activity nih.gov |

| Surface Area | Fractional Charged Partial Surface Area (JursFPSA_2) | Higher values improve affinity nih.gov |

Molecular Interactions with Biological Macromolecules in Vitro Biophysical Studies

Principles of Macromolecule-Small Molecule Interactions.researchgate.net

The interaction between small molecules and biological macromolecules is a cornerstone of molecular biology and pharmacology. These interactions are governed by a delicate balance of forces that dictate the specificity and affinity of binding. The principles of these interactions can be understood by examining the types of bonds formed and the dynamic nature of the macromolecules themselves.

Covalent and Non-Covalent Interactions (Hydrogen Bonding, Ionic, Hydrophobic).researchgate.netrsc.org

Interactions between small molecules and macromolecules can be broadly categorized as either covalent or non-covalent.

Covalent Interactions: These are strong interactions that involve the sharing of electrons between atoms, resulting in the formation of a stable chemical bond. While less common for reversible interactions, covalent bonding plays a crucial role in the mechanism of action of certain drugs and in the permanent modification of macromolecules.

Non-Covalent Interactions: These are weaker, transient interactions that are fundamental to the vast majority of biological processes. rsc.org They are not based on the sharing of electrons but rather on electrostatic attractions and repulsions. The primary types of non-covalent interactions include:

Hydrogen Bonding: This occurs when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. Hydrogen bonds are highly directional and play a critical role in the structure of proteins and nucleic acids, as well as in the specific recognition of ligands.

Ionic Interactions: Also known as electrostatic interactions or salt bridges, these occur between oppositely charged ions. The strength of these interactions is dependent on the distance between the charges and the dielectric constant of the surrounding medium.

Hydrophobic Interactions: These are a major driving force for the binding of nonpolar molecules in an aqueous environment. The tendency of nonpolar surfaces to avoid contact with water leads them to associate with one another, effectively being "pushed" together by the surrounding water molecules.

Role of Protein Dynamics and Conformational Changes.

Proteins are not static entities but rather dynamic molecules that are constantly undergoing conformational fluctuations. This intrinsic flexibility is essential for their function and for their interactions with small molecules. The binding of a small molecule can have a profound effect on the conformational landscape of a protein.

Two primary models describe the interplay between ligand binding and protein conformation:

Induced Fit: In this model, the initial binding of a ligand to a protein induces a conformational change in the protein, leading to a more complementary and tighter binding pocket. This dynamic adjustment allows for a high degree of specificity in molecular recognition.